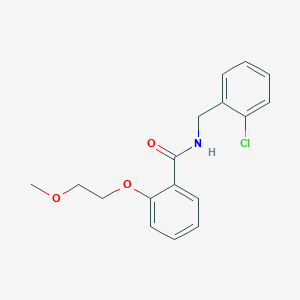![molecular formula C16H16ClN3O2 B267357 N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)propanamide](/img/structure/B267357.png)
N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)propanamide, commonly known as MLN4924, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. MLN4924 is a selective inhibitor of NEDD8-activating enzyme (NAE), which is a crucial component of the ubiquitin-proteasome pathway (UPP).
作用機序
MLN4924 is a selective inhibitor of N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)propanamide, which is responsible for the activation of NEDD8, a small ubiquitin-like protein. NEDD8 conjugation to target proteins is an important step in the regulation of the UPP, which is responsible for the degradation of intracellular proteins. MLN4924 inhibits the N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)propanamide-mediated activation of NEDD8, leading to the accumulation of NEDD8-conjugated proteins and the disruption of UPP function. This disruption ultimately leads to the inhibition of cell proliferation and induction of cell death in cancer cells.
Biochemical and Physiological Effects:
MLN4924 has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. MLN4924 also inhibits the DNA damage response pathway, which is important for the repair of DNA damage induced by chemotherapy and radiation therapy. In addition, MLN4924 has been shown to induce cell cycle arrest in cancer cells, which can sensitize them to chemotherapy and radiation therapy. MLN4924 has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
実験室実験の利点と制限
One of the advantages of MLN4924 is its specificity for N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)propanamide, which reduces the risk of off-target effects. MLN4924 has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of MLN4924 is its instability in aqueous solutions, which can make it difficult to work with in the laboratory.
将来の方向性
There are several potential future directions for the development of MLN4924 as a therapeutic agent for cancer. One direction is the identification of biomarkers that can predict the response of cancer cells to MLN4924. Another direction is the development of combination therapies that can enhance the efficacy of MLN4924. Finally, the development of MLN4924 analogs with improved stability and pharmacokinetic properties may further enhance its potential as a therapeutic agent for cancer.
Conclusion:
In conclusion, MLN4924 is a promising small molecule inhibitor that has shown potential as a therapeutic agent for the treatment of cancer. Its specificity for N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)propanamide and its ability to sensitize cancer cells to chemotherapy and radiation therapy make it an attractive candidate for further development. However, further research is needed to fully understand its mechanism of action and identify its limitations and potential side effects.
合成法
The synthesis of MLN4924 involves the condensation of 3-chloroaniline with 3-nitrobenzoic acid, followed by reduction of the nitro group to an amino group. The resulting compound is then coupled with N-(3-bromophenyl)propanamide to yield MLN4924. The synthesis of MLN4924 has been described in detail in several publications.
科学的研究の応用
MLN4924 has been extensively studied in preclinical models of cancer, including breast cancer, prostate cancer, and leukemia. In these studies, MLN4924 has been shown to inhibit the growth of cancer cells and induce cell death. MLN4924 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. These findings suggest that MLN4924 may have potential as a therapeutic agent for the treatment of cancer.
特性
製品名 |
N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)propanamide |
|---|---|
分子式 |
C16H16ClN3O2 |
分子量 |
317.77 g/mol |
IUPAC名 |
N-[3-[(3-chlorophenyl)carbamoylamino]phenyl]propanamide |
InChI |
InChI=1S/C16H16ClN3O2/c1-2-15(21)18-13-7-4-8-14(10-13)20-16(22)19-12-6-3-5-11(17)9-12/h3-10H,2H2,1H3,(H,18,21)(H2,19,20,22) |
InChIキー |
DQAAPZQOHONNRX-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl |
正規SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-{[2-(1-pyrrolidinylcarbonyl)anilino]carbonyl}benzoate](/img/structure/B267281.png)

![3-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B267285.png)
![3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B267286.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-3-propoxybenzamide](/img/structure/B267287.png)
![N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide](/img/structure/B267288.png)
![2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B267291.png)
![2-(2,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B267292.png)
![N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide](/img/structure/B267293.png)
![4-(2-ethoxyethoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267294.png)
![2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267297.png)
![N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B267298.png)
![2-(3,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B267299.png)
![2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B267300.png)